2,5-Dimethylbenzoxazole
Overview
Description
2,5-Dimethylbenzoxazole is a heterocyclic aromatic organic compound with the molecular formula C9H9NO. It is a derivative of benzoxazole, characterized by the presence of two methyl groups at the 2 and 5 positions of the benzoxazole ring. Benzoxazole derivatives are known for their biological and therapeutic activities, as well as their applications in various fields such as drug synthesis, optical sensing, and materials science .
Mechanism of Action
Target of Action
2,5-Dimethylbenzoxazole is a heterocyclic compound that has been recognized for its diverse biological and therapeutic activities . .
Mode of Action
It’s known that benzoxazole derivatives, in general, have been described as having good optical properties, being used as fluorescent and/or colorimetric optical sensors for metals, anionic species, and pharmaceutical analysis
Biochemical Pathways
Benzoxazole derivatives have been shown to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 1471739 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Benzoxazole derivatives are known for their recognized biological and therapeutic activities , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
2,5-Dimethylbenzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain proteins, altering their conformation and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that can promote or inhibit cell proliferation . Furthermore, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing metabolic activity or promoting cell survival. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes can lead to the formation of various metabolites, some of which may retain biological activity. The involvement of this compound in these pathways can affect metabolic flux and the levels of other metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. It has been observed to localize in the cytoplasm and nucleus, where it can exert its effects on cellular processes . The presence of specific targeting signals can direct this compound to particular organelles, such as the mitochondria or endoplasmic reticulum, influencing its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethylbenzoxazole can be synthesized through several methods. One common approach involves the cyclization of 2-amino-4,5-dimethylphenol with formic acid or formamide under acidic conditions. The reaction typically proceeds as follows:
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Cyclization with Formic Acid
Reactants: 2-amino-4,5-dimethylphenol and formic acid.
Conditions: Heating the mixture at elevated temperatures (around 150-200°C) for several hours.
Product: this compound.
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Cyclization with Formamide
Reactants: 2-amino-4,5-dimethylphenol and formamide.
Industrial Production Methods
In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Fractional distillation under reduced pressure is often employed to purify the compound .
Chemical Reactions Analysis
2,5-Dimethylbenzoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or neutral conditions.
Products: Oxidation of the methyl groups can lead to the formation of carboxylic acids or aldehydes.
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Typically carried out in anhydrous conditions.
Products: Reduction of the benzoxazole ring can lead to the formation of benzoxazoline derivatives.
Substitution
Reagents: Electrophiles such as alkyl halides or acyl chlorides.
Conditions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Products: Substitution reactions can lead to the formation of various substituted benzoxazole derivatives.
Scientific Research Applications
2,5-Dimethylbenzoxazole has a wide range of scientific research applications:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
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Biology: : Benzoxazole derivatives, including this compound, have shown potential as antimicrobial and antifungal agents. They are also being investigated for their anticancer properties .
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Medicine: : Due to its biological activities, this compound is being explored as a potential drug candidate for various therapeutic applications .
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Industry: : It is used in the production of organic light-emitting diodes (OLEDs) and high-performance energy storage devices such as supercapacitors .
Comparison with Similar Compounds
2,5-Dimethylbenzoxazole can be compared with other benzoxazole derivatives such as 2-methylbenzoxazole and 5-chloro-2-methylbenzoxazole. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties .
2-Methylbenzoxazole: Lacks the additional methyl group at the 5 position, which can affect its reactivity and biological activity.
5-Chloro-2-methylbenzoxazole: Contains a chlorine atom at the 5 position, which can enhance its antimicrobial properties but may also increase its toxicity.
Properties
IUPAC Name |
2,5-dimethyl-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-3-4-9-8(5-6)10-7(2)11-9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQGFGKAPKEUFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063974 | |
Record name | Benzoxazole, 2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5676-58-4 | |
Record name | 2,5-Dimethylbenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5676-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethylbenzoxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005676584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethylbenzoxazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93785 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoxazole, 2,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoxazole, 2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethylbenzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.669 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-DIMETHYLBENZOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/518Y7AS4WL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2,5-Dimethylbenzoxazole and its platinum complex?
A: this compound (C9H9NO) is an aromatic compound with a benzoxazole core structure substituted with methyl groups at the 2 and 5 positions. While spectroscopic data for the free ligand is limited in the provided papers, its platinum(II) complex, cis-Diamminechloro(this compound-N1)platinum(II) nitrate ([PtCl(NH3)2(C9H9NO)]NO3), has been structurally characterized []. X-ray crystallography revealed a square-planar coordination around the platinum atom with the this compound ligand coordinated through the nitrogen atom. The aromatic ring of the ligand and the platinum coordination plane exhibit a dihedral angle of 71.0(2)°.
Q2: What other metal complexes incorporating this compound have been reported in the literature?
A: Beyond gold(III) and platinum(II) complexes, this compound has been investigated as a ligand for other transition metals. Studies describe the synthesis and characterization of palladium(II) [] and copper(II) [] complexes with this ligand. These studies often focus on spectroscopic characterization, providing insights into the coordination chemistry of this compound.
Q3: Has the thermochemistry of this compound been studied?
A: Yes, experimental and computational studies have investigated the thermochemical properties of this compound []. These investigations likely provide information about the molecule's stability and potential energy landscape, which are relevant for understanding its reactivity and interactions.
Q4: Are there any known Structure-Activity Relationship (SAR) studies related to this compound and its derivatives?
A: While the provided abstracts don't delve into specific SAR studies, the fact that researchers are exploring gold(III) complexes with different benzoxazole derivatives, including 2-methylbenzoxazole [], suggests an interest in understanding how structural modifications impact biological activity. This would be a crucial area for future research to optimize the efficacy and selectivity of these compounds.
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